molecular formula C19H22N2O4S B14432310 3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester CAS No. 77261-23-5

3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester

Cat. No.: B14432310
CAS No.: 77261-23-5
M. Wt: 374.5 g/mol
InChI Key: VJSNJTCZGZCJSC-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester is a complex organic compound that features a thiophene ring, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the acylation of 3-thiophenecarboxylic acid with 4-morpholinylacetyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with 4-phenyl-ethyl ester under conditions that promote esterification, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-2-furanyl)-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
  • 3-Thiophenecarboxylic acid, 4-methyl-2-((4-morpholinylacetyl)amino)-5-(2-(4-morpholinyl)-2-oxoethyl)-, ethyl ester

Uniqueness

3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester is unique due to the presence of the phenyl group, which can enhance its interaction with biological targets

Properties

CAS No.

77261-23-5

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-2-25-19(23)17-15(14-6-4-3-5-7-14)13-26-18(17)20-16(22)12-21-8-10-24-11-9-21/h3-7,13H,2,8-12H2,1H3,(H,20,22)

InChI Key

VJSNJTCZGZCJSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3

Origin of Product

United States

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